![molecular formula C16H10N2OS B2768405 4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine CAS No. 683780-01-0](/img/structure/B2768405.png)
4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain a pyrimidine ring fused with a thiophene ring . They are known for their wide range of pharmacological properties such as antiviral, antioxidant, and antimalarial activities .
Applications De Recherche Scientifique
Metal-Catalyzed Synthesis
The compound has been synthesized using a copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). This method provides excellent yields and high regioselectivity, making it valuable for designing new biheterocyclic phosphonic α-amino esters . Researchers can explore its potential as a building block for novel materials or drug candidates.
TRPM4 Inhibition
Transient receptor potential melastatin 4 (TRPM4) is a potential target for cancer and other diseases. Derivatives of 4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine have been designed and synthesized as TRPM4 inhibitors, aiming to improve cellular potency . Investigating their effects on TRPM4 channels could lead to therapeutic breakthroughs.
PDE4 Inhibition
Novel thieno[2,3-d]pyrimidines containing a cyclohexane ring fused with a heterocyclic moiety have been explored as potential inhibitors of phosphodiesterase 4 (PDE4). These compounds exhibit promising inhibitory activity and may have applications in treating inflammatory diseases .
Mécanisme D'action
Target of Action
Thieno[2,3-d]pyrimidines are known to have diverse biological activities . Some thieno[2,3-d]pyrimidines have been reported to inhibit VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis .
Mode of Action
Thieno[2,3-d]pyrimidines have been reported to inhibit the activity of their target proteins, leading to downstream effects .
Biochemical Pathways
If the compound acts as a vegfr-2 inhibitor, it would affect angiogenesis, a process crucial for tumor growth and metastasis .
Result of Action
Thieno[2,3-d]pyrimidines have been reported to exhibit significant antitumor activity against various cancer cell lines .
Propriétés
IUPAC Name |
4-naphthalen-2-yloxythieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c1-2-4-12-9-13(6-5-11(12)3-1)19-15-14-7-8-20-16(14)18-10-17-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBNVADZSCDZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-4-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclohexanecarboxaldehyde](/img/structure/B2768323.png)
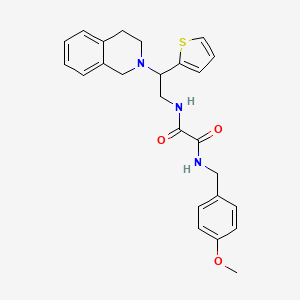
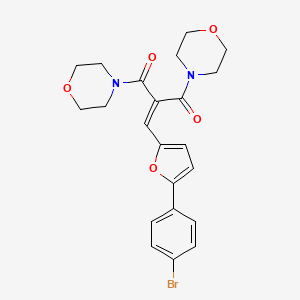
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2768327.png)
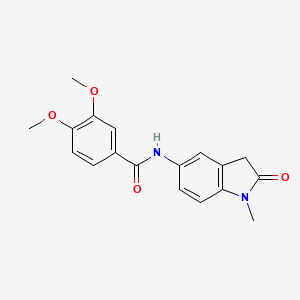
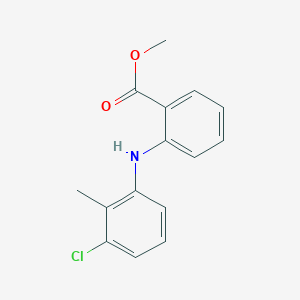
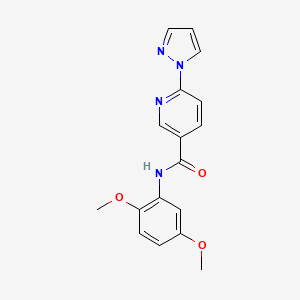
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2768332.png)
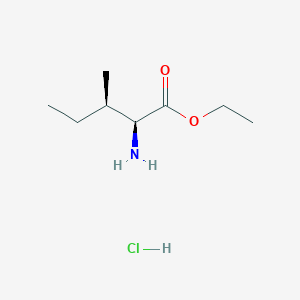
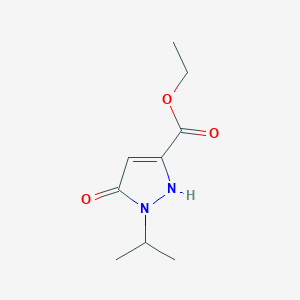
![6-Methoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2768341.png)
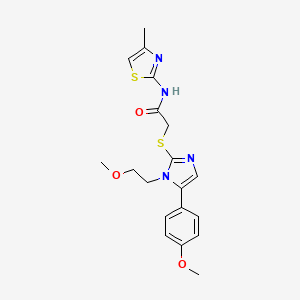
![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2768344.png)
